molecular formula C13H19NO3 B15132991 N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine

N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B15132991
M. Wt: 237.29 g/mol
InChI Key: NPIYEUGVMDFDGE-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-(pentyloxy)benzaldehyde: The precursor in the synthesis of N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine.

    Benzaldehyde oxime: A simpler analog with similar functional groups but lacking the methoxy and pentyloxy substituents.

Uniqueness

This compound is unique due to the presence of both methoxy and pentyloxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to simpler analogs.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(NE)-N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9-10,15H,3-5,8H2,1-2H3/b14-10+

InChI Key

NPIYEUGVMDFDGE-GXDHUFHOSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/O)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.